molecular formula C10H15N3O2 B13256096 4-(1-Ethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid

4-(1-Ethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13256096
M. Wt: 209.24 g/mol
InChI Key: IONSGRFGSXXQPK-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of heterocyclic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-3-ethyl-1-methylpyrazole with ethyl bromoacetate in the presence of a base can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Ethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrazole or pyrrolidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1-Ethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The pyrrolidine moiety can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-Ethyl-1H-pyrazole-4-carbaldehyde
  • 1-Boc-pyrazole-4-boronic acid pinacol ester

Comparison: Compared to similar compounds, 4-(1-Ethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid offers a unique combination of the pyrazole and pyrrolidine rings, providing distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

4-(1-ethylpyrazol-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-2-13-6-7(3-12-13)8-4-11-5-9(8)10(14)15/h3,6,8-9,11H,2,4-5H2,1H3,(H,14,15)

InChI Key

IONSGRFGSXXQPK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2CNCC2C(=O)O

Origin of Product

United States

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